molecular formula C13H18N2O2 B14911848 n-(4-Acetamidobenzyl)isobutyramide

n-(4-Acetamidobenzyl)isobutyramide

Cat. No.: B14911848
M. Wt: 234.29 g/mol
InChI Key: SJASCYGNPGISCS-UHFFFAOYSA-N
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Description

N-(4-Acetamidobenzyl)isobutyramide is an aromatic amide derivative characterized by an isobutyramide group linked to a benzyl moiety substituted with an acetamido group at the para position. Notably, the compound’s aromaticity distinguishes it from aliphatic amides, such as those identified in Bactrocera tryonimales volatiles .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-[(4-acetamidophenyl)methyl]-2-methylpropanamide

InChI

InChI=1S/C13H18N2O2/c1-9(2)13(17)14-8-11-4-6-12(7-5-11)15-10(3)16/h4-7,9H,8H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

SJASCYGNPGISCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetamidobenzyl)isobutyramide typically involves the reaction of 4-acetamidobenzylamine with isobutyryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency of the production process by minimizing human error and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetamidobenzyl)isobutyramide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(4-Acetamidobenzyl)isobutyramide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Acetamidobenzyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on aliphatic amides (C1–C6) emitted by Bactrocera tryonimales males, including N-(2-methylbutyl)isobutyramide (C5) and N-(3-methylbutyl)isobutyramide (C6) . Below, N-(4-Acetamidobenzyl)isobutyramide is compared to these compounds based on structural and functional properties inferred from the evidence and chemical principles.

Table 1: Structural and Functional Comparison

Compound Substituent Group Molecular Features Volatility (Inferred) Abundance in B. tryonimales (Relative %) Hypothesized Bioactivity
This compound 4-Acetamidobenzyl Aromatic ring, polar acetamido Low Not reported Target-specific binding
N-(2-methylbutyl)isobutyramide (C5) 2-methylbutyl Branched aliphatic chain Moderate <5% (Fig. 1, Table 1) Volatile signaling
N-(3-methylbutyl)isobutyramide (C6) 3-methylbutyl Branched aliphatic chain Moderate <5% (Fig. 1, Table 1) Volatile signaling
N-(3-methylbutyl)propanamide (C4) 3-methylbutyl Shorter aliphatic chain High ~70% (Fig. 1) Primary pheromone

Key Findings:

The 4-acetamido substituent enhances polarity, likely reducing volatility compared to the aliphatic analogs . C5 and C6 feature branched aliphatic chains, optimizing volatility for airborne signaling, as evidenced by their role in B. tryonimales pheromone blends .

Volatility and Function: C5 and C6 are minor components (~10% combined) in the volatile blend, while C4 (a shorter-chain amide) dominates (~70%) . This suggests that chain length and branching critically influence volatility and ecological function.

Biosynthetic and Ecological Implications: In B. tryonimales, older colonies produced higher quantities of most aliphatic amides (e.g., C1 and C6 increased up to 7.1-fold in Brisbane populations) .

Hypothetical Bioactivity :

  • The acetamido group in this compound could facilitate interactions with enzymes or receptors (e.g., acetylcholinesterase or histamine receptors), unlike the aliphatic amides, which primarily serve as semiochemicals .

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